molecular formula C10H24ClNO2S B13718081 7-(Isopropylsulfonyl)heptan-1-amine hydrochloride

7-(Isopropylsulfonyl)heptan-1-amine hydrochloride

Cat. No.: B13718081
M. Wt: 257.82 g/mol
InChI Key: IOVROOAPGBNQFG-UHFFFAOYSA-N
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Description

7-(Isopropylsulfonyl)heptan-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an isopropylsulfonyl group attached to the seventh carbon of a heptane chain, with an amine group at the first carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Isopropylsulfonyl)heptan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Heptane Chain: The heptane backbone can be synthesized through various organic reactions, such as the reduction of heptanal or the alkylation of heptane derivatives.

    Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the heptane chain. Isopropylsulfonyl chloride can be used as a sulfonylating agent in the presence of a base like pyridine.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques like crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the preparation of polymers and surfactants.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of bioactive molecules for research purposes.

Medicine:

  • Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
  • Utilized in drug development as a precursor for active pharmaceutical ingredients.

Industry:

  • Employed in the production of specialty chemicals.
  • Used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-(Isopropylsulfonyl)heptan-1-amine hydrochloride depends on its specific application:

    Biochemical Interactions: It may interact with enzymes or receptors, altering their activity.

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

    Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-Heptanamine: A simple amine with a heptane chain, lacking the isopropylsulfonyl group.

    7-(Methylsulfonyl)heptan-1-amine: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

    7-(Ethylsulfonyl)heptan-1-amine: Similar structure but with an ethylsulfonyl group.

Uniqueness:

  • The presence of the isopropylsulfonyl group in 7-(Isopropylsulfonyl)heptan-1-amine hydrochloride imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H24ClNO2S

Molecular Weight

257.82 g/mol

IUPAC Name

7-propan-2-ylsulfonylheptan-1-amine;hydrochloride

InChI

InChI=1S/C10H23NO2S.ClH/c1-10(2)14(12,13)9-7-5-3-4-6-8-11;/h10H,3-9,11H2,1-2H3;1H

InChI Key

IOVROOAPGBNQFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCCCCCCN.Cl

Origin of Product

United States

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